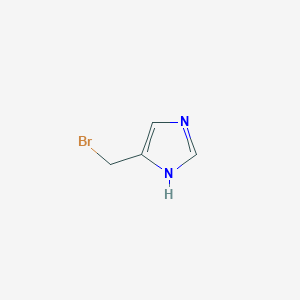

4-(Bromomethyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

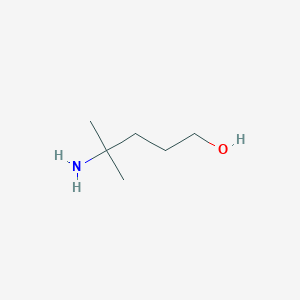

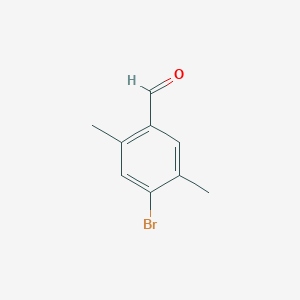

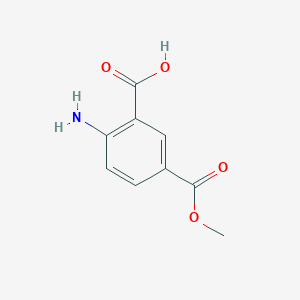

4-(Bromomethyl)-1H-imidazole, also known as 4-BMIm, is a heterocyclic compound that is widely used in scientific research applications. This compound is a colorless, crystalline solid that is highly soluble in water and other polar solvents, making it an ideal choice for a wide range of studies. The chemical structure of 4-BMIm consists of a five-membered ring with an imidazole group and a bromomethyl group attached to the nitrogen atom. In addition to its versatility and solubility, 4-BMIm is also known for its low toxicity, making it a safe choice for lab experiments.

Scientific Research Applications

Synthesis of Aryl-Imidazoles

4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles can be synthesized using 4(5)-bromo-1H-imidazole. This process involves palladium-catalyzed reactions, showcasing the potential of 4-(Bromomethyl)-1H-imidazole in facilitating selective and efficient synthesis of aryl-imidazoles for various chemical applications (Bellina et al., 2007).

Continuous Flow Synthesis of 1H-4-Substituted Imidazoles

The continuous flow synthesis of 1H-4-substituted imidazoles, starting from α-bromoacetophenones and carboxylic acids, demonstrates the role of this compound in the development of high-temperature/high-pressure methodologies. This process is crucial for producing key building blocks in the synthesis of NS5A inhibitors, with environmental benefits due to process intensification (Carneiro et al., 2015).

Synthesis of Biologically Active Heterocycles

This compound plays a critical role in the synthesis of biologically interesting marine alkaloids like pyronaamidine, highlighting its importance in the creation of compounds with potential biological activities (Ohta et al., 1994).

Generation of Complex Arylated Imidazoles

The compound is used in generating complex arylated imidazoles, which are significant in pharmaceuticals, drug candidates, and molecular functional materials. The synthesis involves regioselective and sequential arylation, demonstrating the versatility of this compound in facilitating complex chemical reactions (Joo et al., 2010).

Synthesis of Antimicrobial Agents

Research also shows the utility of this compound in synthesizing novel imidazoles with potent antimicrobial properties. This application underscores its significance in medicinal chemistry and drug development (Narwal et al., 2012).

Development of Fuel Cell Membranes

The development of imidazolium-type alkaline anion exchange membranes for fuel cell applications is another significant area where this compound is utilized. This demonstrates its role in advancing sustainable energy technologies (Ran et al., 2012).

Mechanism of Action

- The primary target of 4-(Bromomethyl)-1H-imidazole is the protein Cereblon (CRBN) . CRBN is a key player in the mechanism of action for this compound.

Target of Action

Mode of Action

properties

IUPAC Name |

5-(bromomethyl)-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c5-1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFUIKONZIAHFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80538336 |

Source

|

| Record name | 5-(Bromomethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80733-10-4 |

Source

|

| Record name | 5-(Bromomethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[5.5]undec-8-ene](/img/structure/B1282242.png)